

Application Notes and Protocols: Analytical Standards for Ganoderic Acid N

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Compound of Interest

Compound Name: *Ganoderic acid N*

Cat. No.: *B15593262*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, physicochemical properties, and analytical methodologies for **Ganoderic acid N**, a bioactive triterpenoid isolated from *Ganoderma lucidum*. This document is intended to support quality control, pharmacological research, and the development of new therapeutics.

Analytical Standard: Ganoderic Acid N

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. The use of a certified analytical standard for **Ganoderic acid N** is crucial for accurate quantification and identification in various matrices.

Physicochemical Properties

The fundamental properties of the **Ganoderic acid N** analytical standard are summarized below.

Property	Value
CAS Number	110241-19-5
Molecular Formula	C ₃₀ H ₄₂ O ₈
Molecular Weight	530.65 g/mol [1]
Appearance	White to off-white solid[1]
Purity	≥98% (as specified by most commercial suppliers)
Solubility	Soluble in DMSO (50 mg/mL with sonication)[1]
Storage Conditions	Short-term (1 month): -20°C, protected from light. Long-term (6 months): -80°C, protected from light[1].

Quantitative Data for Analytical Methods

The following table summarizes typical performance characteristics for the analysis of ganoderic acids using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These values provide a benchmark for method validation.

Performance Metric	HPLC-UV	UPLC-MS/MS
Linearity (r ²)	>0.998	>0.998[2]
Limit of Detection (LOD)	0.34 - 2.2 µg/mL	0.66 - 6.55 µg/kg[2]
Limit of Quantitation (LOQ)	1.01 - 4.23 µg/mL	2.20 - 21.84 µg/kg[2]
Precision (RSD)	Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%	Intra-day: <6.8% Inter-day: <8.1%[2]
Accuracy/Recovery	97.09 - 100.79%	89.1 - 114.0%[2]

Experimental Protocols

The following protocols describe the sample preparation and analysis of **Ganoderic acid N** using HPLC-UV and UPLC-MS/MS. These are generalized methods and may require optimization for specific matrices and instrumentation.

Sample Preparation from Ganoderma Fruiting Bodies

- Grinding: Grind the dried fruiting bodies of *Ganoderma lucidum* into a fine powder.
- Extraction:
 - Accurately weigh approximately 1 g of the powdered sample.
 - Add 50 mL of ethanol and sonicate for 15 minutes.
 - Alternatively, perform reflux extraction for 45 minutes.
 - Centrifuge the extract and collect the supernatant.
 - Evaporate the supernatant to dryness under reduced pressure at 50°C.
- Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 2.0 mL).
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of **Ganoderic acid N**.

- Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent.
- Column: Zorbax C18 column or equivalent.
- Mobile Phase: Gradient elution with acetonitrile and 0.1% acetic acid in water.
- Detection Wavelength: 254 nm.[\[3\]](#)[\[4\]](#)
- Flow Rate: 0.6 mL/min.[\[3\]](#)[\[4\]](#)

- Injection Volume: 10 µL.

Standard Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Ganoderic acid N** analytical standard and dissolve it in 1 mL of methanol.[\[5\]](#)
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Calibration:

Construct a calibration curve by plotting the peak area versus the concentration of the working standards. The concentration of **Ganoderic acid N** in the samples can be determined from this curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method provides higher sensitivity and selectivity for the analysis of **Ganoderic acid N**, especially in complex matrices or at low concentrations.[\[2\]](#)

- Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
- Column: ACQUITY UPLC BEH C18 column or equivalent.[\[2\]](#)
- Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water and acetonitrile.[\[2\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[\[2\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[2\]](#)

MRM Transition (Hypothetical for **Ganoderic Acid N**):

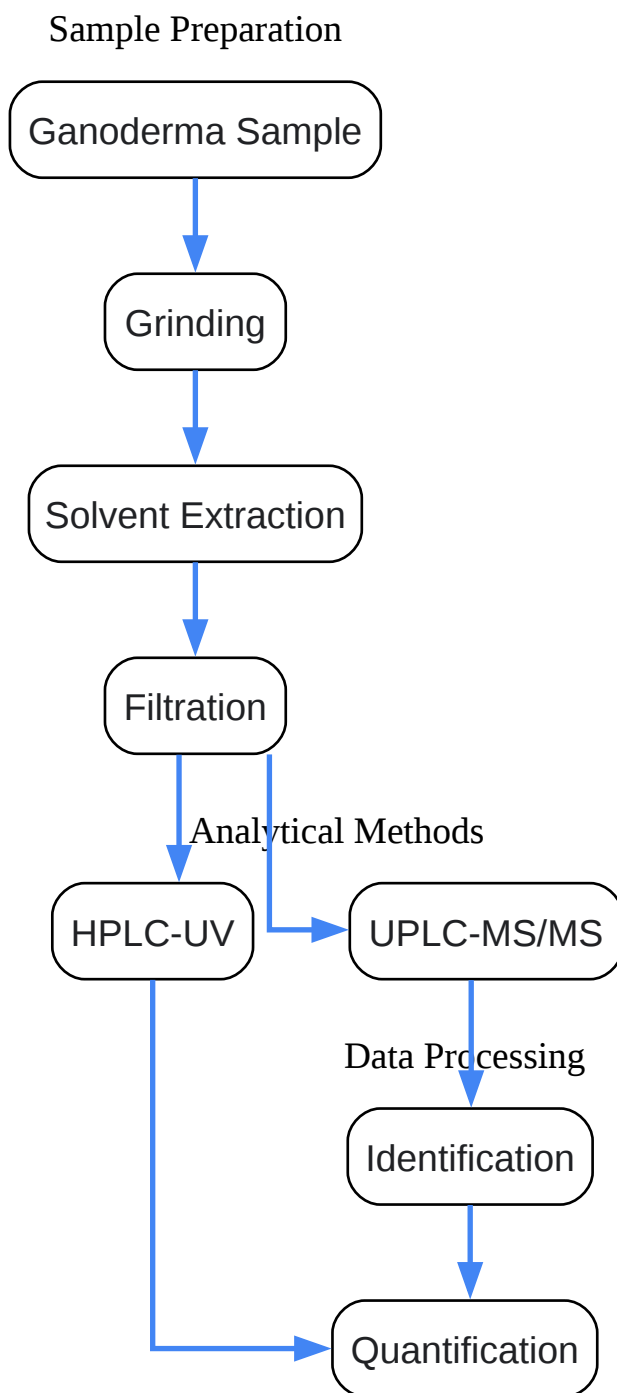
- Precursor Ion (Q1): m/z 529.3 [M-H]⁻
- Product Ion (Q3): To be determined by direct infusion of the **Ganoderic acid N** standard.

Standard Preparation and Calibration:

Follow the same procedure as for the HPLC-UV method, but use a lower concentration range for the working standards (e.g., ng/mL levels) to match the higher sensitivity of the instrument.

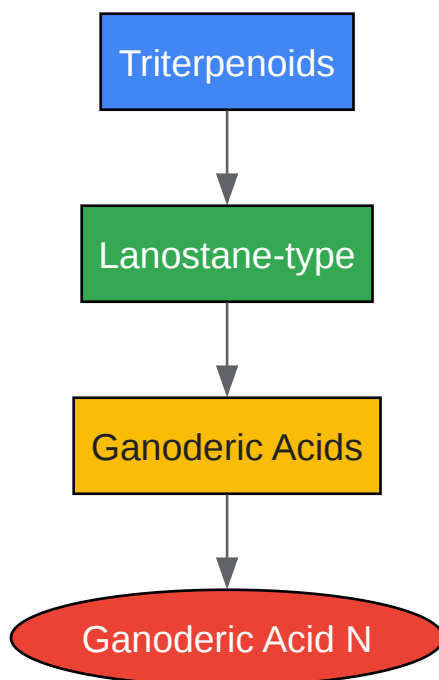
Visualizations

The following diagrams illustrate the experimental workflow for **Ganoderic acid N** analysis and its classification.



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*Experimental workflow for the analysis of **Ganoderic acid N**.*



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*Hierarchical classification of **Ganoderic acid N**.*

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